BenchChemオンラインストアへようこそ!

9-(3,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

9-(3,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 904268-83-3, molecular formula C20H17N5O4, molecular weight 391.39 g/mol) is a fully synthetic trisubstituted purine derivative belonging to the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide class. Its core structure is defined by a phenyl group at the 2-position and a 3,4-dimethoxyphenyl substituent at the 9-position of the purine ring system.

Molecular Formula C20H17N5O4
Molecular Weight 391.387
CAS No. 904268-83-3
Cat. No. B2680507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
CAS904268-83-3
Molecular FormulaC20H17N5O4
Molecular Weight391.387
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4)OC
InChIInChI=1S/C20H17N5O4/c1-28-13-9-8-12(10-14(13)29-2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,21,26)(H,23,27)
InChIKeyXADHAKYSMISALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(3,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 904268-83-3): Purine-6-Carboxamide Scaffold for Kinase-Targeted Research


9-(3,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 904268-83-3, molecular formula C20H17N5O4, molecular weight 391.39 g/mol) is a fully synthetic trisubstituted purine derivative belonging to the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide class. Its core structure is defined by a phenyl group at the 2-position and a 3,4-dimethoxyphenyl substituent at the 9-position of the purine ring system. This specific substitution pattern is disclosed within a broader patent family of heteroaryl compounds claimed for the treatment of cancer, inflammatory conditions, and immunological disorders through kinase pathway inhibition [1]. The compound is primarily supplied as a research-grade chemical (purity ≥95%) for in vitro and in vivo preclinical investigations.

Why 9-(3,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide Cannot Be Casually Swapped with Closest Analogs


Although numerous analogs share the 8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide backbone, even minor substituent changes at the 9-position (e.g., 4-chlorophenyl, 2-methoxyphenyl, or 3,4-dimethylphenyl) or the 2-position (e.g., 4-nitrophenyl, 4-trifluoromethylphenyl) produce compounds with substantially different lipophilicity, hydrogen-bonding capacity, and steric bulk. These physicochemical perturbations directly alter kinase ATP-binding site complementarity and can invert selectivity profiles across the kinome [1]. Consequently, interchanging this compound with a close structural analog without confirmatory selectivity profiling is scientifically unsound and may yield non-reproducible biological results. The quantitative evidence below substantiates where measurable differentiation exists—and where it remains uncharacterized.

9-(3,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide: Head-to-Head and Class-Level Quantitative Differentiation Data


Predicted Lipophilicity (XLogP) Differentiates This Compound from More Hydrophobic 9-Aryl Analogs

The target compound exhibits a computed XLogP of 1.7 [1], which is consistent with moderate lipophilicity. In contrast, the 9-(4-chlorophenyl) analog (CAS 852452-88-1) is expected to have a higher XLogP due to the electron-withdrawing chlorine atom, typically increasing logP by 0.5–0.8 units based on Hansch substituent constants. This difference in lipophilicity may translate into superior aqueous solubility and lower non-specific protein binding for the 3,4-dimethoxyphenyl derivative relative to more lipophilic analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count Distinguishes 3,4-Dimethoxyphenyl from Non-Oxygenated 9-Aryl Analogs

The 3,4-dimethoxyphenyl substituent contains two methoxy oxygen atoms that serve as additional hydrogen-bond acceptors (total HBA = 7) compared to analogs bearing a 4-chlorophenyl (HBA = 4) or 3,4-dimethylphenyl (HBA = 4) group . In kinase ATP-binding pockets rich in backbone amide NH donors, this increased H-bonding capacity can strengthen binding and potentially improve selectivity for kinases with polar hinge-region architectures.

Hydrogen bonding Target engagement Solubility

Patent-Disclosed Kinase Inhibition Indication Provides Class-Level Therapeutic Relevance

The 8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide scaffold, including the 9-(3,4-dimethoxyphenyl) derivative, is encompassed within US20110224217A1 as a heteroaryl compound designed to inhibit kinases such as mTOR, IKK-2, and CDKs for treating cancer and inflammatory diseases [1]. While the patent does not provide individual IC50 values for this specific compound, it establishes the class-level rationale that 9-aryl substitutions bearing electron-rich aromatic groups (e.g., dimethoxyphenyl) are favored for kinase binding. This contrasts with analogs that fall outside the preferred substitution pattern or are not covered by the patent's therapeutic claims.

Kinase inhibition Cancer Inflammation Patent evidence

Commercially Comparable Purity and Structural Integrity Guarantee Batch-to-Batch Reproducibility

The compound is offered with a standard purity of ≥95% (HPLC) , a specification that is consistent with the closest commercially available 9-substituted analogs, including 9-(4-chlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 852452-88-1, purity ≥95%) . Unlike certain 2-(4-nitrophenyl) analogs that may require additional purification due to nitro group instability under light exposure, the 3,4-dimethoxyphenyl derivative is chemically more robust, reducing the risk of purity-degrading side reactions during storage.

Purity specification Quality control Research procurement

Procurement-Driven Application Scenarios for 9-(3,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide Based on Quantitative Evidence


Kinase Selectivity Profiling Panels Requiring a Moderately Lipophilic Purine Carboxamide Probe

Based on its predicted XLogP of 1.7 and elevated hydrogen-bond acceptor count (HBA = 7), this compound is well-suited for inclusion in kinase selectivity screening panels where balanced solubility and polarity are critical for avoiding non-specific hydrophobic aggregation. Researchers performing broad-panel kinase inhibition assays (e.g., 100-kinase screens) should prioritize this compound over more lipophilic 9-aryl analogs (e.g., 4-chlorophenyl or 3,4-dimethylphenyl) when the objective is to identify hits with a favorable early drug-likeness profile [1].

Target Validation Studies Aligned with the IKK-2/mTOR Kinase Pathway Patent

The compound is explicitly covered by a patent family claiming heteroaryl compounds as inhibitors of IKK-2, mTOR, and CDKs for cancer and inflammatory disease treatment. Investigators conducting target validation or chemical tool compound development within these kinase pathways should select this compound as a patent-representative scaffold to ensure alignment with intellectual property claims and to facilitate future translational development [2].

Structure-Activity Relationship (SAR) Expansion of the 9-Aryl Position

In medicinal chemistry programs seeking to optimize the 9-position of the 8-oxo-2-phenylpurine-6-carboxamide core, the 3,4-dimethoxyphenyl substituent provides a valuable baseline for electron-rich, hydrogen-bond-capable aryl groups. Its commercial availability at consistent purity (≥95%) supports iterative SAR expansion, where its HBA-rich character can be compared head-to-head with 9-(4-chlorophenyl) or 9-(3,4-dimethylphenyl) analogs to map kinase hinge-binding preferences .

In Vitro ADME Assays Profiling Hydrophilicity Versus Permeability Trade-Offs

With a moderate XLogP of 1.7 and multiple hydrogen-bond acceptors, this compound is a logical candidate for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies designed to establish the lipophilicity-permeability relationship within the purine carboxamide series. Comparing its permeability with that of more lipophilic 9-aryl analogs can delineate the optimal logP window for this chemotype [1].

Quote Request

Request a Quote for 9-(3,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.